molecular formula C17H14ClFN4O B6491985 N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326833-80-0

N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B6491985
CAS-Nummer: 1326833-80-0
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: HHCFMUNYVLJVDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazole-carboxamide class, characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at the 1-position and a (3-chloro-4-fluorophenyl)methyl carboxamide moiety at the 4-position. Its synthesis involves reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with (3-chloro-4-fluorophenyl)methanamine . Structural confirmation is achieved via IR, $^1$H NMR, and mass spectrometry. While its specific biological target remains underexplored in the provided evidence, its structural analogs demonstrate diverse pharmacological activities, including antiepileptic, anticancer, and enzyme-inhibitory properties.

Eigenschaften

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-11-2-5-13(6-3-11)23-10-16(21-22-23)17(24)20-9-12-4-7-15(19)14(18)8-12/h2-8,10H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFMUNYVLJVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Antiepileptic Drug (AED) Development

  • Rufinamide (RFM): 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 106308-44-5). Key Differences: Rufinamide substitutes the 2,6-difluorobenzyl group instead of the 3-chloro-4-fluorobenzyl group in the target compound. Activity: Approved for Lennox-Gastaut syndrome and partial-onset seizures. Its triazole ring is critical for modulating voltage-gated sodium channels . Pharmacokinetics: Higher metabolic stability due to the lack of chloro substituents, which may reduce hepatic clearance compared to the target compound .
  • RTG (Retigabine): N-(2-Amino-4-(4-fluorobenzylamino)phenyl carbamic acid ethyl ester. Key Differences: An ester derivative with a fluorobenzylamino group, structurally distinct from triazole-carboxamides. Activity: Potassium channel opener; withdrawn due to side effects but highlights the role of fluorine in enhancing CNS penetration .

Triazole-Carboxamides in Enzyme Inhibition

  • MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) :

    • Key Differences : Substituted with 3,4-dimethylphenyl and benzyl groups.
    • Activity : Inhibits macrophage migration inhibitory factor (MIF) tautomerase activity (IC$_{50}$ = 0.8 µM), suggesting the chloro-fluoro substitution in the target compound may enhance selectivity for other targets .
  • Z995908944 (N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide) :

    • Key Differences : Contains a 2-chloro-6-fluorobenzyl group and m-tolyl substituent.
    • Synthesis : Prepared via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with (2-chloro-6-fluorophenyl)methanamine (50% yield) .
    • Application : Potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), indicating triazole-carboxamides’ versatility in ion channel modulation .

Substituted Triazole-Carboxamides in Metabolic Disorders

  • 3o (5-Ethyl-1-(2-Fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide): Key Differences: Features a quinolinyl group and ethyl substitution at the 5-position. Activity: Improves glucose and lipid metabolism by inhibiting the Wnt/β-catenin pathway, highlighting the impact of aromatic heterocycles (e.g., quinoline) on metabolic targets .

Data Table: Structural and Pharmacological Comparison

Compound Name Substituents (R1, R2) Molecular Weight Biological Target Key Activity/IC$_{50}$ Reference
Target Compound R1: 4-Methylphenyl; R2: 3-Cl-4-F-Bn 403.83* Undetermined N/A
Rufinamide (RFM) R1: 2,6-DiF-Bn 238.19 Voltage-gated sodium channels Antiepileptic (FDA-approved)
MKA027 R1: 3,4-Dimethylphenyl; R2: Bn 335.39 MIF tautomerase IC$_{50}$ = 0.8 µM
Z995908944 R1: m-Tolyl; R2: 2-Cl-6-F-Bn 345.09 CFTR Potentiator activity
3o R1: 2-Fluorophenyl; R2: Quinolin-2-yl 405.43 Wnt/β-catenin pathway Improves glucose metabolism

*Calculated based on formula C${18}$H${15}$ClF$2$N$4$O.

Key Findings and Implications

Substituent Effects : The 3-chloro-4-fluorobenzyl group in the target compound may confer unique steric and electronic properties compared to 2,6-difluorobenzyl (Rufinamide) or unhalogenated analogs. Chlorine’s electron-withdrawing nature could influence binding affinity to undiscovered targets.

Synthetic Flexibility : Triazole-carboxamides are synthetically accessible via acid chloride coupling (e.g., thionyl chloride method) or Cu-catalyzed azide-alkyne cycloaddition, enabling rapid diversification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.